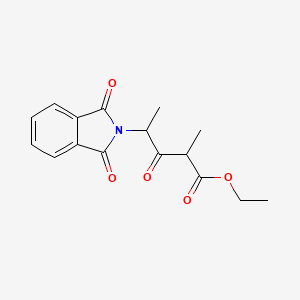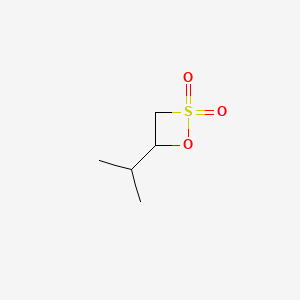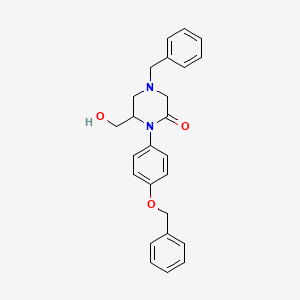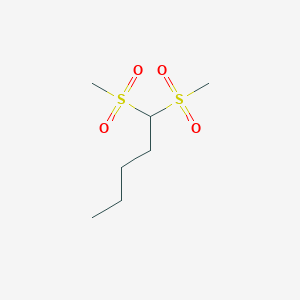
5-(Allylthiomethyl)-5-(1-methylbutyl)barbituric acid sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Allylthiomethyl)-5-(1-methylbutyl)barbituric acid sodium salt is a barbiturate derivative. Barbiturates are a class of drugs that act as central nervous system depressants and are used for their sedative and anesthetic properties. This particular compound is characterized by the presence of an allylthiomethyl group and a 1-methylbutyl group attached to the barbituric acid core, with a sodium salt form to enhance its solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Allylthiomethyl)-5-(1-methylbutyl)barbituric acid sodium salt typically involves the following steps:
Formation of Barbituric Acid Core: The barbituric acid core can be synthesized by the condensation of urea with malonic acid derivatives under acidic or basic conditions.
Introduction of Allylthiomethyl Group: The allylthiomethyl group can be introduced through a nucleophilic substitution reaction using allylthiomethyl halides.
Introduction of 1-Methylbutyl Group: The 1-methylbutyl group can be introduced via alkylation reactions using appropriate alkyl halides.
Formation of Sodium Salt: The final step involves the neutralization of the barbituric acid derivative with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for efficiency, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the allylthiomethyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl groups of the barbituric acid core, potentially forming alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the allylthiomethyl group or the 1-methylbutyl group, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted barbituric acid derivatives.
Scientific Research Applications
5-(Allylthiomethyl)-5-(1-methylbutyl)barbituric acid sodium salt may have applications in various fields:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying the effects of barbiturates on biological systems.
Medicine: Possible applications as a sedative, anesthetic, or anticonvulsant.
Industry: Use in the production of pharmaceuticals or as a chemical intermediate.
Mechanism of Action
The mechanism of action of barbiturates typically involves the enhancement of gamma-aminobutyric acid (GABA) activity at GABA_A receptors in the central nervous system. This leads to increased chloride ion influx, hyperpolarization of neurons, and subsequent CNS depression. The specific molecular targets and pathways for 5-(Allylthiomethyl)-5-(1-methylbutyl)barbituric acid sodium salt would likely be similar, involving modulation of GABAergic neurotransmission.
Comparison with Similar Compounds
Similar Compounds
Phenobarbital: A widely used barbiturate with anticonvulsant properties.
Thiopental: A barbiturate used for induction of anesthesia.
Secobarbital: A barbiturate used as a sedative and hypnotic.
Uniqueness
5-(Allylthiomethyl)-5-(1-methylbutyl)barbituric acid sodium salt is unique due to its specific substituents, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other barbiturates. The presence of the allylthiomethyl group and the 1-methylbutyl group may influence its solubility, metabolism, and interaction with biological targets.
Properties
CAS No. |
66941-93-3 |
|---|---|
Molecular Formula |
C13H19N2NaO3S |
Molecular Weight |
306.36 g/mol |
IUPAC Name |
sodium;4,6-dioxo-5-pentan-2-yl-5-(prop-2-enylsulfanylmethyl)-1H-pyrimidin-2-olate |
InChI |
InChI=1S/C13H20N2O3S.Na/c1-4-6-9(3)13(8-19-7-5-2)10(16)14-12(18)15-11(13)17;/h5,9H,2,4,6-8H2,1,3H3,(H2,14,15,16,17,18);/q;+1/p-1 |
InChI Key |
DRKCHVHLICEQIA-UHFFFAOYSA-M |
Canonical SMILES |
CCCC(C)C1(C(=O)NC(=NC1=O)[O-])CSCC=C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5,10-Dihydroxy-3,7-dimethyl-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,8-dione](/img/structure/B13806114.png)

![3-[1-(3-Phenylpropyl)-3-propyl-3-pyrrolidinyl]phenol](/img/structure/B13806158.png)

![sodium;[[(2R,3S,4R,5R)-5-(3-acetylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methyl phosphate](/img/structure/B13806160.png)







